Samariumtrifluoroacetylacetonate
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Overview
Description
Samariumtrifluoroacetylacetonate is a coordination compound with the molecular formula Sm(CF3COCHCOCH3)3. It is a metal-organic complex where samarium is coordinated with trifluoroacetylacetonate ligands. This compound is part of the broader family of lanthanide complexes, which are known for their unique chemical and physical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Samariumtrifluoroacetylacetonate can be synthesized through the reaction of samarium chloride with trifluoroacetylacetone in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or acetone. The general reaction is as follows:
SmCl3+3CF3COCH2COCH3+3NaOH→Sm(CF3COCHCOCH3)3+3NaCl+3H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions: Samariumtrifluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of other β-diketones or phosphine ligands in organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield samarium(IV) complexes, while reduction may produce samarium(II) complexes .
Scientific Research Applications
Samariumtrifluoroacetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: It serves as a fluorescent probe for detecting biological molecules and processes.
Medicine: It is explored for its potential use in radiopharmaceuticals for cancer treatment.
Industry: It is used in the production of advanced materials, such as high-performance magnets and phosphors
Mechanism of Action
The mechanism by which samariumtrifluoroacetylacetonate exerts its effects involves coordination with target molecules. The trifluoroacetylacetonate ligands facilitate the binding of the samarium ion to various substrates, enhancing its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or fluorescence .
Comparison with Similar Compounds
- Europiumtrifluoroacetylacetonate
- Gadoliniumtrifluoroacetylacetonate
- Terbiumtrifluoroacetylacetonate
Comparison: Samariumtrifluoroacetylacetonate is unique due to its specific electronic configuration and reactivity. Compared to europium and terbium complexes, it exhibits different luminescent properties, making it suitable for specific applications in fluorescence and catalysis. Gadolinium complexes, on the other hand, are more commonly used in magnetic resonance imaging (MRI) due to their magnetic properties .
Properties
Molecular Formula |
C15H12F9O6Sm |
---|---|
Molecular Weight |
609.6 g/mol |
IUPAC Name |
samarium(3+);1,1,1-trifluoropentane-2,4-dione |
InChI |
InChI=1S/3C5H4F3O2.Sm/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H,1H3;/q3*-1;+3 |
InChI Key |
BEXMBBLHFXZTBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[Sm+3] |
Origin of Product |
United States |
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